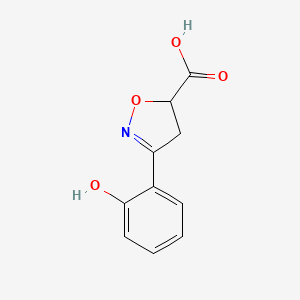
3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 2-hydroxyphenyl group (a phenol) at the 3-position and a carboxylic acid group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, along with the phenol and carboxylic acid substituents. The phenol group would likely contribute to the compound’s ability to form hydrogen bonds, while the carboxylic acid could ionize to form a carboxylate anion .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The phenol group could undergo reactions typical of alcohols, such as esterification, while the carboxylic acid could participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol and carboxylic acid groups could enhance the compound’s water solubility .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids were synthesized from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles. The resulting esters, formed through reactions with various hydroxybenzaldehydes, were then transformed into Schiff bases and subsequently reduced to amines, suggesting potential for varied synthetic applications (Potkin et al., 2012).
Functional Isoxazoles and Isoxazolines Synthesis Isoxazoles and isoxazolines are highlighted as crucial in the synthesis of natural products, drugs, herbicides, and agrochemicals. They are typically formed through a 'one-pot' procedure or a two-step reaction involving aryl nitrile oxides and various enolates, followed by aromatization. This methodology is noted for its selectivity and versatility, enabling the preparation of pharmacologically active isoxazoles in high yields (Vitale & Scilimati, 2013).
Synthesis of Novel Comenic Acid Derivatives Novel derivatives of comenic acid containing isoxazole and isothiazole moieties were synthesized. During bioassays, these derivatives, when used in combination with the antitumor drug Temobel (Temozolomid), exhibited a synergistic effect, indicating potential biomedical applications (Kletskov et al., 2018).
Biological and Pharmacological Activities
Biological Activity of Phenyl Ether Derivatives Phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus showed strong antioxidant activity. One compound, in particular, demonstrated antioxidant activity close to that of ascorbic acid, indicating potential therapeutic applications (Xu et al., 2017).
Synthesis and Biological Activity of Isoxazolyl- and Isothiazolylcarbamides A series of transformations of isoxazolyl- and isothiazolylcarbamides led to compounds exhibiting high antitumor activity. These compounds were also capable of enhancing the effect of cytostatic drugs, suggesting their potential use in medicinal chemistry (Potkin et al., 2014).
Chemical Reactivity and Applications
Efficient Synthesis of Heteroaromatic Carboxylic Acids Heteroaromatic carboxylic acids were synthesized to improve the physicochemical properties of aryl diketo acid-based HIV-1 integrase inhibitors. These compounds showed promising in vitro and in vivo potency, illustrating the potential of such heteroaromatic motifs in drug design (Zeng et al., 2008).
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDPLMQZUFGNIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425471 |
Source


|
| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
CAS RN |
712347-85-8 |
Source


|
| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

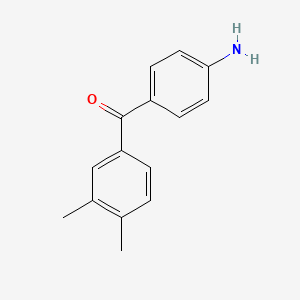
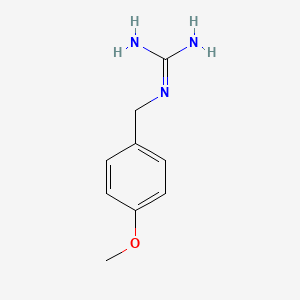
![2-[[(3-bromobenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1364022.png)
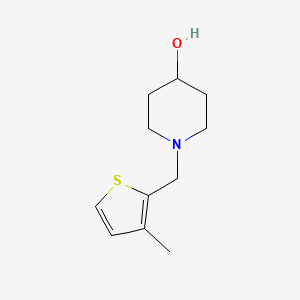
![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)
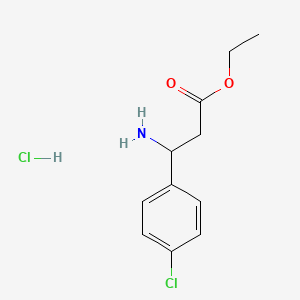
![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)
![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)
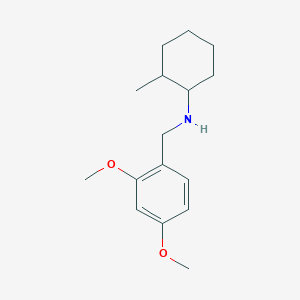
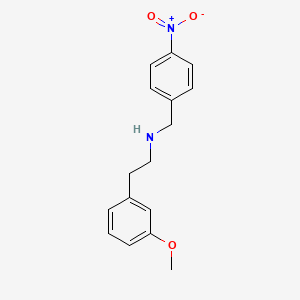
![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)
![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)